![molecular formula C17H16O3 B4837304 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B4837304.png)
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
Overview
Description
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one, also known as 4-MeO-PCO or 4-MeO-PCC, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzochromene derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to interact with the endocannabinoid system, specifically the CB1 and CB2 receptors. This interaction results in the modulation of various physiological processes, including pain sensation, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one exhibits potent anti-inflammatory and analgesic effects. It has also been found to possess neuroprotective properties, which may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to exhibit antitumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one in lab experiments include its potential therapeutic applications and its ability to modulate various physiological processes. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one should focus on further understanding its mechanism of action and exploring its potential therapeutic applications. This compound may have potential as a treatment for various conditions, including inflammation, pain, and cancer. Additionally, research should focus on developing new synthetic analogs of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one with improved pharmacological properties and reduced toxicity.
Scientific Research Applications
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to possess antitumor properties and may have potential as a treatment for cancer.
properties
IUPAC Name |
4-methyl-3-propoxybenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUXUPCBDEBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.